molecular formula C7H8O2 B3352296 3-(Furan-2-yl)propanal CAS No. 4543-51-5

3-(Furan-2-yl)propanal

Cat. No.: B3352296
CAS No.: 4543-51-5
M. Wt: 124.14 g/mol
InChI Key: CARVUDNODWHOPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Furan-2-yl)propanal can be synthesized through various methods. One common approach involves the reaction of furan with acrolein in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound often involves the use of biomass-derived furans such as furfural. These compounds are converted into the desired aldehyde through catalytic hydrogenation and subsequent oxidation processes .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)propanal undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Furan-2-yl)propanal has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)propanal stands out due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis. Additionally, its potential antimicrobial and medicinal properties further enhance its significance in scientific research .

Properties

IUPAC Name

3-(furan-2-yl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c8-5-1-3-7-4-2-6-9-7/h2,4-6H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARVUDNODWHOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472023
Record name 3-(2-furyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4543-51-5
Record name 3-(2-furyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The product from Example 50A (2.0 g, 15.9 mmol) in CH2Cl2 (50 mL) was treated with Dess-Martin periodinane (8.1 g, 19.2 mmol) in portions. The mixture was stirred at rt for 2 hrs, quenched with saturated NaS2O3, and the mixture was extracted with CH2Cl2. The CH2Cl2 layer was washed with saturated NaHCO3, dried over MgSO4, filtered and concentrated. The resulting residue was purified by column chromatography using an Analogix® Intelliflash280™ (SiO2, 0-50% Hexane in ethyl acetate) to afford 1.44 g (73%) of the title compound. 1H NMR (500 MHz, CDCl3) δ ppm 2.80 (t, J=8.24, 6.41 Hz, 2H) 2.98 (t, J=7.32 Hz, 2H) 6.02 (d, J=3.97 Hz, 1H) 6.19-6.36 (m, 1H) 7.28-7.33 (m, 1H) 9.82 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
73%

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Furan-2-yl)propanal
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3-(Furan-2-yl)propanal
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3-(Furan-2-yl)propanal
Reactant of Route 4
3-(Furan-2-yl)propanal
Reactant of Route 5
3-(Furan-2-yl)propanal
Reactant of Route 6
3-(Furan-2-yl)propanal

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